molecular formula C14H15NO3S B4745923 N-[4-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide

N-[4-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide

Cat. No.: B4745923
M. Wt: 277.34 g/mol
InChI Key: XHBPRAMOKLDWKV-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of N-[4-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide can be achieved through various synthetic routes. . Industrial production methods may involve similar condensation reactions, optimized for large-scale production.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to inhibit kinases, modulate estrogen receptors, and block voltage-gated sodium channels . These interactions result in the compound’s diverse pharmacological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

N-[4-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as Tipepidine, Tiquizium Bromides, and Dorzolamide . These compounds share similar structural features but differ in their specific pharmacological activities and applications. For example, Tipepidine is used as an antitussive, while Dorzolamide is used as an anti-glaucoma agent . The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties.

Properties

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-8-9-18-12-6-4-11(5-7-12)15-14(16)13-3-2-10-19-13/h2-7,10H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBPRAMOKLDWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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